5-Iodo-8-methoxyquinoline
CAS No.: 17012-46-3
Cat. No.: VC15903650
Molecular Formula: C10H8INO
Molecular Weight: 285.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17012-46-3 |
|---|---|
| Molecular Formula | C10H8INO |
| Molecular Weight | 285.08 g/mol |
| IUPAC Name | 5-iodo-8-methoxyquinoline |
| Standard InChI | InChI=1S/C10H8INO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 |
| Standard InChI Key | WBWZGNQIUVJWGT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=C(C=C1)I)C=CC=N2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
5-Iodo-8-methoxyquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds. Its structure comprises a bicyclic system with a benzene ring fused to a pyridine ring. Key substituents include:
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Iodine at position 5: Introduces steric bulk and enhances electrophilic reactivity.
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Methoxy group at position 8: Electron-donating via resonance, stabilizing the aromatic system .
The compound’s molecular geometry has been computationally modeled, revealing planarity disrupted slightly by the methoxy group’s steric effects.
Physicochemical Properties
Critical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 285.081 g/mol | |
| Density | 1.8 ± 0.1 g/cm³ | |
| Boiling Point | 358.0 ± 27.0°C at 760 mmHg | |
| LogP (Partition Coefficient) | 3.07 | |
| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C |
The high logP value indicates significant lipophilicity, suggesting favorable membrane permeability in biological systems .
Synthesis and Optimization
Primary Synthetic Routes
The synthesis of 5-iodo-8-methoxyquinoline involves two key steps:
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Methoxylation of 8-Hydroxyquinoline:
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Iodination at Position 5:
Challenges and Solutions
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Regioselectivity: The methoxy group directs iodination to the 5-position via resonance stabilization of the intermediate arenium ion.
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Purification: Flash chromatography (acetone/hexane) is preferred to isolate the product from byproducts .
Biological Activities and Mechanisms
Antibacterial and Herbicidal Effects
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Methicillin-Resistant Staphylococcus aureus (MRSA): Analogous compounds exhibit MIC values comparable to ciprofloxacin (1–4 µg/mL) .
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Weed Control: A related compound, 8-methoxyquinoline-5-amino acetic acid, caused complete weed desiccation within 11 days at 37 mg/L .
Applications in Materials Science
Coordination Chemistry
The iodine and methoxy groups enable chelation of transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with applications in:
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Catalysis: As ligands in cross-coupling reactions (e.g., Suzuki-Miyaura).
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Luminescent Materials: Metal-organic frameworks (MOFs) for optoelectronic devices .
Organic Electronics
Quinoline derivatives are investigated as:
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Electron-Transport Layers: In organic light-emitting diodes (OLEDs), leveraging their high electron affinity.
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Nonlinear Optical (NLO) Materials: Due to polarized π-conjugated systems .
Comparative Analysis with Analogues
Halogenated Quinolines
| Compound | Substituents | Key Differences |
|---|---|---|
| 5-Chloro-8-methoxyquinoline | Cl at position 5 | Lower reactivity; reduced steric bulk |
| 5-Fluoro-8-methoxyquinoline | F at position 5 | Enhanced electronegativity; smaller size |
| 5-Iodo-8-methoxyquinoline | I at position 5 | Superior leaving group ability; heavier |
The iodine atom’s polarizability enhances intermolecular interactions, making it preferable in catalysis .
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